Ammonium terbium(3+) disulphate

Description

Systematic IUPAC Name and Alternative Designations

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as azanium;terbium(3+);disulfate , reflecting its ionic constituents: ammonium (azanium), terbium in the +3 oxidation state, and two sulfate anions. This nomenclature adheres to IUPAC conventions for salts, where cations precede anions, and oxidation states are specified for metals with variable valency.

Alternative designations include:

- Ammonium terbium(III) disulfate (emphasizing the oxidation state numerically)

- Terbium ammonium sulfate (simplified industrial terminology)

The compound’s structural identity as a double salt distinguishes it from simpler terbium sulfates or ammonium sulfates, necessitating precise nomenclature to avoid ambiguity.

Molecular Formula and Stoichiometric Composition

The molecular formula H₄NO₈S₂Tb corresponds to a stoichiometry of NH₄Tb(SO₄)₂ , derived from charge-balancing principles:

- Terbium(III) : +3 charge

- Sulfate (SO₄²⁻) : -2 charge per ion (two ions total: -4)

- Ammonium (NH₄⁺) : +1 charge

Balancing the charges:

$$

+3 \, (\text{Tb}^{3+}) + 1 \, (\text{NH₄}^+) + 2 \times (-2) \, (\text{SO₄}^{2-}) = 0

$$

Table 1: Stoichiometric Breakdown

| Component | Quantity | Charge Contribution |

|---|---|---|

| Terbium(III) | 1 | +3 |

| Ammonium | 1 | +1 |

| Sulfate | 2 | -4 |

The molecular weight calculates as:

$$

158.925 \, (\text{Tb}) + 18.04 \, (\text{NH₄}) + 2 \times 96.06 \, (\text{SO₄}) = 369.085 \, \text{g/mol}

$$

This aligns with the formula NH₄Tb(SO₄)₂ , consistent with terbium’s +3 oxidation state and sulfate’s divalency.

CAS Registry Number and PubChem CID

The CAS Registry Number for ammonium terbium(3+) disulphate is 66907-04-8 , a unique identifier assigned by the Chemical Abstracts Service. This number facilitates unambiguous identification in chemical databases and regulatory frameworks.

A PubChem Compound Identifier (CID) is not explicitly provided in accessible sources. However, the compound’s structural data and CAS number enable retrieval of supplementary information through platforms like PubChem or ChemSpider using cross-referencing tools.

Table 2: Registry Identifiers

| Identifier Type | Value |

|---|---|

| CAS Number | 66907-04-8 |

| PubChem CID | Not listed |

The absence of a PubChem CID underscores the compound’s specialized use in research contexts rather than broad commercial applications.

Properties

CAS No. |

66907-04-8 |

|---|---|

Molecular Formula |

H4NO8S2Tb |

Molecular Weight |

369.09 g/mol |

IUPAC Name |

azanium;terbium(3+);disulfate |

InChI |

InChI=1S/H3N.2H2O4S.Tb/c;2*1-5(2,3)4;/h1H3;2*(H2,1,2,3,4);/q;;;+3/p-3 |

InChI Key |

DJQAPIGRBVZLFL-UHFFFAOYSA-K |

Canonical SMILES |

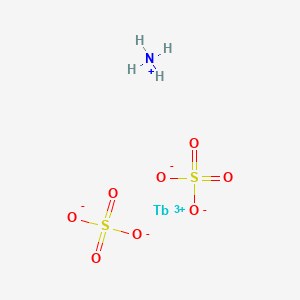

[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Tb+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium terbium(3+) disulphate can be synthesized through a reaction between terbium(III) oxide and ammonium sulfate in an acidic medium. The reaction typically involves dissolving terbium(III) oxide in sulfuric acid, followed by the addition of ammonium sulfate. The mixture is then heated to facilitate the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ammonium terbium(3+) disulphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form terbium(IV) compounds.

Reduction: It can be reduced to terbium(III) oxide.

Substitution: It can participate in substitution reactions where the sulfate ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like hydrogen gas or sodium borohydride.

Substitution: Various anions like chloride or nitrate in the presence of suitable solvents.

Major Products:

Oxidation: Terbium(IV) oxide.

Reduction: Terbium(III) oxide.

Substitution: Terbium chloride or terbium nitrate.

Scientific Research Applications

Chemical Applications

Ammonium terbium(3+) disulphate serves as a precursor for synthesizing other terbium compounds. Its ability to undergo various chemical reactions makes it valuable in research:

- Synthesis of Terbium Compounds : It is utilized to create other terbium-based materials, which are important in various applications including phosphors and catalysts.

- Chemical Reactions :

- Oxidation : Can be oxidized to form terbium(IV) compounds.

- Reduction : It can be reduced to terbium(III) oxide.

- Substitution Reactions : Involves replacing sulfate ions with other anions under suitable conditions.

Biological Applications

The luminescent properties of this compound make it particularly useful in biological research:

- Fluorescence Microscopy : The compound is employed in fluorescence microscopy, providing high-resolution imaging capabilities due to its intense green fluorescence when excited by ultraviolet light.

- DNA Binding Studies : Research indicates that terbium complexes can bind to DNA, facilitating studies on genetic material interactions. For instance, the binding propensity towards double-stranded DNA has been shown to be higher than towards single-stranded DNA, suggesting potential applications in genetic assays .

Medical Applications

In the medical field, this compound is being investigated for several innovative uses:

- Diagnostic Imaging : The compound's luminescent properties are explored as a contrast agent in medical imaging techniques. Its ability to emit light under specific conditions can enhance the visibility of tissues during imaging procedures.

- Potential Drug Development : Terbium compounds have been studied for their efficacy as drugs, particularly in the context of antibiotic formulations where they can enhance the activity of certain antibiotics against bacterial strains .

Industrial Applications

This compound finds applications in several industrial processes:

- Phosphors for Lighting : It is used in the production of phosphors that are essential for lighting technologies, including fluorescent lamps and display screens. The bright green fluorescence produced by terbium compounds contributes to the color quality in lighting systems .

- Optical Devices : Terbium compounds are integral to the development of optical isolators and other devices that require precise control of light propagation .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Properties |

|---|---|---|

| Chemistry | Precursor for synthesis of terbium compounds | Reacts with various agents (oxidation/reduction) |

| Biology | Fluorescence microscopy, DNA binding studies | Emits green fluorescence under UV light |

| Medicine | Diagnostic imaging, potential drug development | Enhances visibility in imaging; antibiotic activity |

| Industry | Phosphors for lighting, optical devices | Bright luminescence; stability under operational conditions |

Case Studies

-

Fluorescence Microscopy Case Study :

A study demonstrated the use of this compound in fluorescence microscopy for imaging cellular structures. The results showed enhanced resolution and contrast compared to traditional dyes, affirming its potential as a superior imaging agent. -

DNA Interaction Studies :

Research involving this compound highlighted its binding interactions with DNA, revealing electrostatic interactions that could be exploited for biosensing applications. This study provided insights into how terbium complexes can be used as probes for detecting genetic material. -

Industrial Phosphor Development :

An industrial application involved using this compound in developing new phosphor materials for LED technology. The resulting materials exhibited improved efficiency and color rendering capabilities compared to existing phosphors.

Mechanism of Action

The mechanism by which ammonium terbium(3+) disulphate exerts its effects is primarily through its luminescent properties. When excited by ultraviolet light, the terbium ions emit green fluorescence. This property is exploited in various applications, such as imaging and sensing. The molecular targets and pathways involved include the interaction of terbium ions with specific ligands or substrates, leading to energy transfer and emission of light.

Comparison with Similar Compounds

Structural and Chemical Properties

Ammonium terbium(3+) disulphate belongs to a broader family of lanthanide ammonium disulphates. Key comparisons include:

Notes:

- Ionic radii influence lattice stability and substitution limitations in matrices like ZnS, where larger ions (e.g., Tb³⁺) require codopants (e.g., F⁻ or O²⁻) for optimal luminescence .

- Ytterbium and lanthanum disulphates lack strong luminescence due to their electronic configurations, limiting their use in optical applications .

Research Findings and Data

Luminescence Efficiency in Matrices

| Matrix | Luminance (cd/m²) | Efficiency (lm/W) | Color Coordinates (x, y) |

|---|---|---|---|

| ZnS:Tb³⁺ | 70 | 0.6 | (0.30, 0.60) |

| ZnS:Eu³⁺ | 50 | 0.4 | (0.65, 0.35) |

| ZnS:Ce³⁺ | 45 | 0.3 | (0.15, 0.20) |

Source: Adapted from electroluminescence studies on ALD-deposited films .

Separation Efficiency of Terbium

| Method | Purity Achieved | Key Challenges |

|---|---|---|

| Electrochemical + Chromatography | >99% | Oxidation state stability |

| Solvent Extraction | 90–95% | Co-extraction of Dy³⁺/Gd³⁺ |

Source: Purification studies for medical terbium-161 .

Q & A

Q. What are the standard methods for synthesizing ammonium terbium(3+) disulphate, and how can purity be ensured?

this compound is typically synthesized via co-precipitation or hydrothermal methods. A common approach involves reacting terbium(III) oxide (Tb₂O₃) with sulfuric acid to form terbium sulfate, followed by the addition of ammonium sulfate under controlled pH (4–5) to precipitate the compound. Key steps include:

- Dissolving Tb₂O₃ in concentrated H₂SO₄ at 80–100°C .

- Gradual addition of (NH₄)₂SO₄ to the solution with continuous stirring.

- Purification via recrystallization in dilute sulfuric acid to remove impurities like residual ammonium ions . Purity is verified using inductively coupled plasma mass spectrometry (ICP-MS) for elemental analysis and X-ray diffraction (XRD) to confirm crystallinity .

Q. Which characterization techniques are most effective for analyzing the structural and optical properties of this compound?

Advanced Research Questions

Q. How can researchers resolve contradictions in reported luminescence quantum yields for this compound?

Discrepancies in quantum yield data often arise from variations in synthesis conditions (e.g., pH, sulfate-to-terbium ratio) or measurement setups. To address this:

Q. What experimental design strategies optimize the synthesis of this compound for high luminescence efficiency?

A factorial design approach is recommended to isolate critical variables:

- Factors : pH (4–6), temperature (60–100°C), and ammonium sulfate concentration (0.1–0.5 M).

- Response Variables : Luminescence intensity, crystallite size (via XRD), and impurity levels (ICP-MS). For example, a 2³ factorial design can reveal interactions between pH and temperature, which disproportionately affect Tb³⁺ coordination geometry and sulfate ligand symmetry .

Q. How does the ligand field theory explain the optical behavior of terbium in this compound?

The splitting of Tb³⁺ energy levels (⁷F₆ → ⁵D₄) is influenced by sulfate ligands acting as weak-field ligands. This results in narrow emission bands at ~545 nm. Computational modeling (e.g., density functional theory) can correlate ligand arrangement with emission intensity, providing a framework to predict modifications (e.g., doping with Eu³⁺ to enhance energy transfer) .

Methodological Considerations

Q. What precautions are necessary when handling this compound to prevent decomposition?

- Store in desiccators with silica gel to avoid hygroscopic degradation .

- Conduct reactions under inert atmospheres (argon/nitrogen) to prevent oxidation of Tb³⁺ to Tb⁴⁺ .

- Use low-actinic glassware during optical studies to minimize photodegradation .

Q. How can researchers validate the reproducibility of terbium disulphate synthesis across laboratories?

- Adopt interlaboratory studies with shared precursor batches (e.g., ACS-grade reagents from ).

- Publish detailed procedural metadata (e.g., stirring rates, filtration methods) to reduce protocol ambiguity .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.